molecular formula C12H9F3N2O B1457169 4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine CAS No. 630125-71-2

4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine

Cat. No.: B1457169
CAS No.: 630125-71-2
M. Wt: 254.21 g/mol
InChI Key: HCMGGNYWVPXPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenylamine group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TFMP derivatives is thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties contribute to the biological activities of these compounds .

Future Directions

TFMP derivatives have been widely used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of TFMP will be discovered in the future . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine is unique due to its specific combination of a trifluoromethyl group, pyridine ring, and phenylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[2-(trifluoromethyl)pyridin-4-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)11-7-10(5-6-17-11)18-9-3-1-8(16)2-4-9/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMGGNYWVPXPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731080
Record name 4-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630125-71-2
Record name 4-[[2-(Trifluoromethyl)-4-pyridinyl]oxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630125-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A cold (−5° C.), de-gassed solution of 4-aminophenol (41.6 g, 0.38 mol) in N,N-dimethylacetamide (250 mL) was treated with potassium tert-butoxide and stirred while warming to 20° C. A solution containing 4-fluoro-2-trifluoromethylpyridine (60 g, 0.36 mol) in dimethylacetamide (150 mL) was slowly added and the mixture was stirred at 25° C. for 18 h. The reaction mixture was then concentrated in vacuo and the residue was added to vigorously stirred water (1 L). The precipitated solids were collected by suction filtration and washed with isopropanol/ether (1:1) followed by ether and hexane. The yellow tan solids were dried to afford 72.8 g (79%) of product. 1H NMR (DMSO-d6) δ 5.20 (s, 2H, —NH2), 6.62 (m, 2H), 6.86 (m, 2H), 7.04 (dd, 1H, J=5.6, 2.4 Hz), 7.24 (d, 1H, J=2.4 Hz), 8.54 (d, 1H, 5.7 Hz). MS ES 255 (M+H)+, calcd 255, RT=1.66 min.
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
79%

Synthesis routes and methods II

Procedure details

A suspension of 4-(4-nitro-phenoxy)-2-trifluoromethyl-pyridine (1.16 g, 4.08 mmol) and Raney Nickel (0.4 9, in EtOH) in MeOH (70 mL) is stirred at rt and under a hydrogen atmosphere for 7 h. Additional Raney Nickel (tip of spatula) is then added and the reaction mixture is stirred for 17 h. The mixture is filtered through a pad of celite and the filter cake is washed with copious amount of MeOH. After removal of the solvents in vacuo, the residue is purified by silica gel (50 g) column chromatography (CH2Cl2/Et2O, 95/5) to afford the title compound as a white solid: ES-MS: 255.0 [M+H]+; single peak at tR=5.97 min (System 2); Rf=0.40 (CH2Cl2/Et2O, 90/10).
Name
4-(4-nitro-phenoxy)-2-trifluoromethyl-pyridine
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine
Reactant of Route 2
Reactant of Route 2
4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine
Reactant of Route 3
Reactant of Route 3
4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine
Reactant of Route 4
Reactant of Route 4
4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine
Reactant of Route 5
Reactant of Route 5
4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine
Reactant of Route 6
Reactant of Route 6
4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.